molecular formula C26H27N3O5 B5501027 5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5501027
M. Wt: 461.5 g/mol
InChI Key: NULSFNAWPCEPPB-XTQSDGFTSA-N
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Description

5-(2,3-Dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Imidazole Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Benzoyl Group: This step may involve Friedel-Crafts acylation.

    Methoxylation: Introduction of methoxy groups can be done using methylating agents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, it might be used to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Potential medicinal applications include its use as a pharmacophore in drug design, targeting specific biological pathways.

Industry

In industry, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological activity. Pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one
  • 5-(2,3-Dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-chlorobenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application.

Properties

IUPAC Name

(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5/c1-17-8-10-18(11-9-17)23(30)21-22(19-6-4-7-20(33-2)25(19)34-3)29(26(32)24(21)31)14-5-13-28-15-12-27-16-28/h4,6-12,15-16,22,30H,5,13-14H2,1-3H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULSFNAWPCEPPB-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C(=CC=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=C(C(=CC=C4)OC)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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